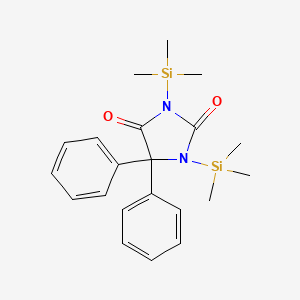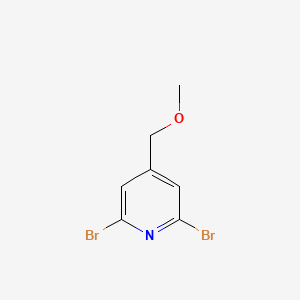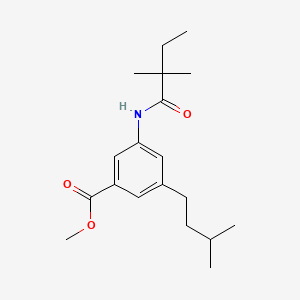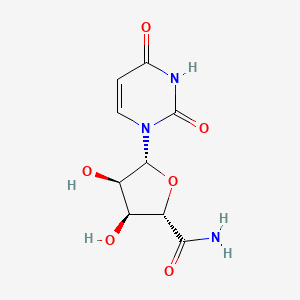
2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a bromopyridine and a pyrazole moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both bromine and nitrogen atoms in its structure makes it a versatile intermediate for various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine typically involves the reaction of 2-bromo-5-chloropyridine with 5-methyl-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Cross-coupling reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions.
Oxidation and reduction: The pyrazole moiety can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate in dimethylformamide.
Suzuki coupling: Palladium catalyst, boronic acid, and a base such as potassium phosphate.
Heck coupling: Palladium catalyst, alkene, and a base such as triethylamine.
Sonogashira coupling: Palladium catalyst, copper iodide, and an alkyne.
Major Products Formed
Nucleophilic substitution: Various substituted pyridines.
Cross-coupling reactions: Biaryl compounds, styrenes, and alkynes.
Aplicaciones Científicas De Investigación
2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material science: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and nitrogen atoms in its structure can form various interactions, including hydrogen bonding and halogen bonding, which contribute to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-pyrazol-3-yl)pyridine
- 2-(5-methyl-1H-pyrazol-1-yl)pyridine
- 5-bromo-2-(1-methyl-1H-pyrazol-3-yl)pyridine
Uniqueness
2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine is unique due to the presence of both a bromine atom and a pyrazole moiety in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various compounds.
Propiedades
Fórmula molecular |
C9H8BrN3 |
|---|---|
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine |
InChI |
InChI=1S/C9H8BrN3/c1-6-4-8(13-12-6)7-2-3-9(10)11-5-7/h2-5H,1H3,(H,12,13) |
Clave InChI |
MUAZISHDGAHSPX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1)C2=CN=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1H-Pyrrolo[3,2-B]pyridin-3-YL)propan-2-one](/img/structure/B13939084.png)
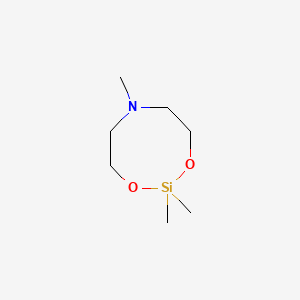
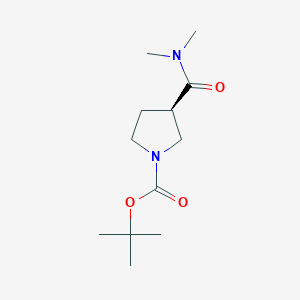
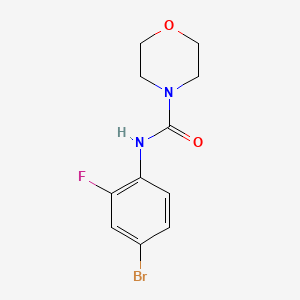
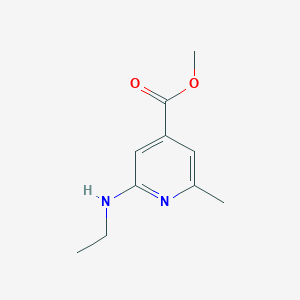
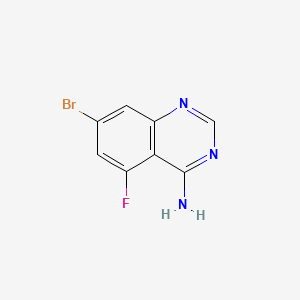
![1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide](/img/structure/B13939146.png)
